molecular formula C13H12BrNO B1268628 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 662154-13-4

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1268628
M. Wt: 278.14 g/mol
InChI Key: PJLVJTIMOZSLLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, often involves innovative methods to incorporate functional groups that enhance the molecule's reactivity and utility. For instance, the use of palladium-catalyzed Sonogashira coupling reactions and subsequent annulation with silver-mediated reactions allows for the functionalization of pyrrole-3-carbaldehydes with diverse substituents, offering a flexible approach to constructing such complex molecules (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using crystallographic techniques, which reveal the arrangement of atoms within the molecule and provide insight into its chemical behavior. For example, the crystal structure analysis of similar compounds has shown the significance of intermolecular interactions in determining the molecule's stability and reactivity (Chumakov et al., 2014).

Chemical Reactions and Properties

Pyrrole compounds can undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, due to the presence of reactive sites such as the carbaldehyde group. These reactions are crucial for further modifications and applications of the molecule in different chemical contexts (Singh et al., 2014).

Physical Properties Analysis

The physical properties of 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the bromophenyl group, in particular, can affect the compound's polarity and, thus, its solubility in various solvents. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, including its reactivity towards other chemical species, are defined by its functional groups. The carbaldehyde group, for example, makes it a potential candidate for condensation reactions and other chemical transformations that can lead to the synthesis of complex organic molecules (Gatti et al., 2010).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound “®- (+)-1- (2-Bromophenyl)ethanol” is an important dyestuff intermediate .
    • Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide range of dyes with various properties .
  • Scientific Field: Organic Synthesis

    • Application : A new and versatile one-pot strategy has been developed to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
    • Method of Application : The method involves reacting secondary alcohols with Ammonium Bromide and Oxone in a one-pot synthesis to produce alpha-Bromoketones .
    • Results or Outcomes : This method provides a new and efficient way to synthesize alpha-Bromoketones, which are useful intermediates in organic synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application : The synthesis of intermediate and target derivatives (d1–d9) were carried out using p-bromoacetophenone and thiourea .
    • Method of Application : Initially, p-bromoacetophenone and thiourea were reacted in the presence of catalyst iodine to afford the intermediate 4-(4-bromophenyl) thiazol-2-amine. The intermediate was further reacted with chloroacetyl chloride to generate the target derivatives .
    • Results or Outcomes : The synthesized compounds were likely tested for their biological significance, although the exact results were not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They are viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
    • Method of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
    • Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .
  • Scientific Field: Organic Synthesis

    • Application : A palladium-catalyzed synthesis method of fluorenones has been developed .
    • Method of Application : A variety of bis (2-bromophenyl)methanols could undergo the reaction smoothly in the presence of Pd (OAc)2, affording a series of fluorenones in moderate to good yields (two steps) .
    • Results or Outcomes : This method provides a new and efficient way to synthesize fluorenones, which are useful intermediates in organic synthesis .
  • Scientific Field: Organic Chemistry

    • Application : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
    • Method of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
    • Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .
  • Scientific Field: Organic Synthesis

    • Application : A palladium-catalyzed synthesis method of fluorenones has been developed .
    • Method of Application : A variety of bis (2-bromophenyl)methanols could undergo the reaction smoothly in the presence of Pd (OAc) 2, affording a series of fluorenones in moderate to good yields (two steps) .
    • Results or Outcomes : This method provides a new and efficient way to synthesize fluorenones, which are useful intermediates in organic synthesis .

properties

IUPAC Name

1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLVJTIMOZSLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358228
Record name 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

662154-13-4
Record name 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
S Ahmed, A Mital, A Akhir, D Saxena… - European Journal of …, 2023 - Elsevier
A series of pyrrole-thiazolidinone hybrids was designed, synthesized and evaluated for activities against ESKAP bacteria panel and mycobacterial pathogens. From the series, …
Number of citations: 3 www.sciencedirect.com

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